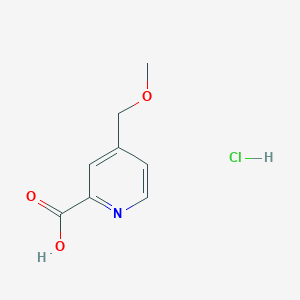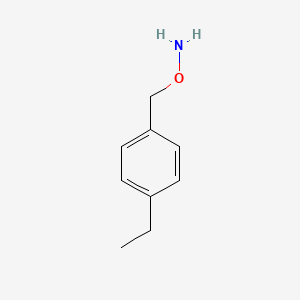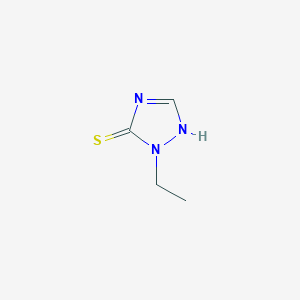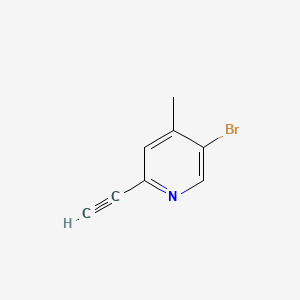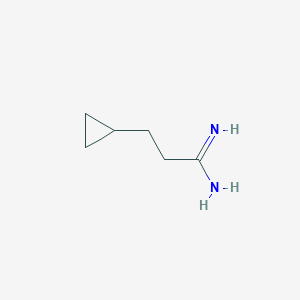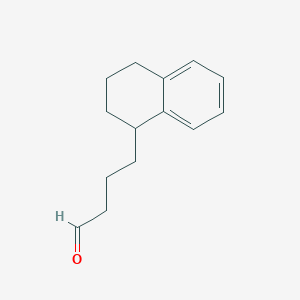
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is an organic compound with the molecular formula C14H18O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially saturated naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the butanal group. One common method involves the catalytic hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a formylation reaction to introduce the butanal group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid.
Reduction: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the butanal group.
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid: The oxidized form of the compound.
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol: The reduced form of the compound.
Uniqueness
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is unique due to the presence of both the tetrahydronaphthalene ring system and the butanal group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanal |
InChI |
InChI=1S/C14H18O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10-11,13H,3-5,7-9H2 |
Clé InChI |
YJDQHJDSHMERAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


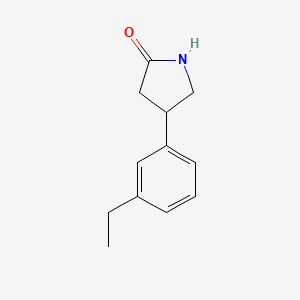
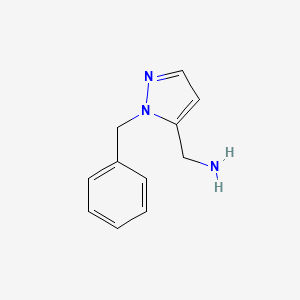
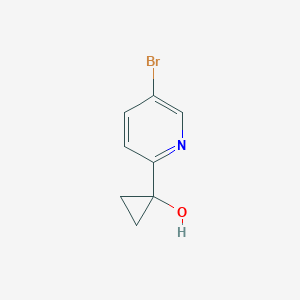

![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
